REACTION_CXSMILES
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[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=O)=[CH:4][CH:3]=1.[OH:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.[C:24](OC(=O)C)(=[O:26])[CH3:25]>C(O)C>[C:24]([O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[C:9]2[C:10](=[O:11])[O:12][C:6]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:14][CH:13]=3)=[N:8]2)=[CH:18][CH:17]=1)(=[O:26])[CH3:25]
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)NCC(=O)O)C=C1
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Name
|
|
Quantity
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34.5 g
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Type
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reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
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Name
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fused sodium acetate
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Quantity
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23 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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170 mL
|
Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled slightly
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Type
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CUSTOM
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Details
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A solid precipitated
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Type
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TEMPERATURE
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Details
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on cooling
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with cold ethanol and cold water
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Type
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CUSTOM
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Details
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An analytical sample was made by recrystallization from CCL4 /EtOH/AcOH
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Name
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|
Type
|
|
Smiles
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C(C)(=O)OC1=CC=C(C=C2N=C(OC2=O)C2=CC=C(C=C2)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |